molecular formula C14H14Cl2N4 B12239893 5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine

5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12239893
M. Wt: 309.2 g/mol
InChI Key: MMFUNYMKXUNAFE-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(2-chlorophenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro groups.

    Oxidation and Reduction: The piperazine ring can be subjected to oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the piperazine ring.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which are implicated in neurological and psychiatric conditions . The pyrimidine ring can also interact with enzymes and other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine is unique due to the specific combination of the pyrimidine and piperazine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14Cl2N4

Molecular Weight

309.2 g/mol

IUPAC Name

5-chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C14H14Cl2N4/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-4-2-1-3-12(13)16/h1-4,9-10H,5-8H2

InChI Key

MMFUNYMKXUNAFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=C(C=N3)Cl

Origin of Product

United States

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